molecular formula C25H23BrN2O2 B11325262 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11325262
M. Wt: 463.4 g/mol
InChI Key: UPKVAZPOQUGQCX-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a combination of indole, bromophenyl, and phenoxyacetamide groups

Preparation Methods

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction between tryptamine and a bromophenyl derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

    Amidation: The acetamide group can be modified through amidation reactions using different amines and catalysts.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets, which may lead to the development of new drugs.

    Material Science: Its properties are explored for use in creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall properties

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H23BrN2O2/c1-17-6-12-20(13-7-17)30-16-25(29)28-14-22(18-8-10-19(26)11-9-18)23-15-27-24-5-3-2-4-21(23)24/h2-13,15,22,27H,14,16H2,1H3,(H,28,29)

InChI Key

UPKVAZPOQUGQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

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